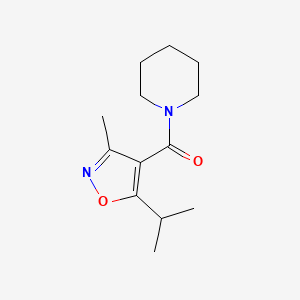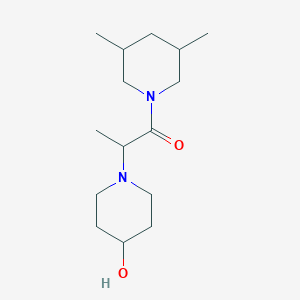![molecular formula C15H11FN2OS B7506363 2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)
2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a pyridopyrimidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been suggested that its inhibitory effects on protein kinase C and cyclin-dependent kinase 2 may be responsible for its antitumor activity. These enzymes play a crucial role in cell proliferation and survival, and their inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the phosphorylation of certain proteins involved in cell proliferation and survival, such as AKT and ERK. These effects suggest that the compound may have potential in cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand its potential and limitations.
未来方向
There are several future directions for research on 2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one. One potential direction is to investigate its potential in combination with other anticancer drugs. Another direction is to further understand its mechanism of action and identify potential targets for cancer treatment. Additionally, research on its potential in other diseases, such as neurodegenerative diseases, may also be explored. Overall, further research is needed to fully understand the potential of this compound in scientific research.
合成方法
The synthesis of 2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloro-3-formyl quinoline in the presence of sodium hydride and a catalytic amount of copper iodide. The resulting intermediate is then reacted with 2-fluorobenzyl mercaptan to obtain the final product.
科学研究应用
2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has shown potential in various scientific research applications. It has been reported to have inhibitory effects on certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. Additionally, it has been shown to have antitumor activity in vitro and in vivo. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research in cancer treatment.
属性
IUPAC Name |
2-[(2-fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-5-1-2-6-13(12)20-10-11-9-15(19)18-8-4-3-7-14(18)17-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOHTPZJBEOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

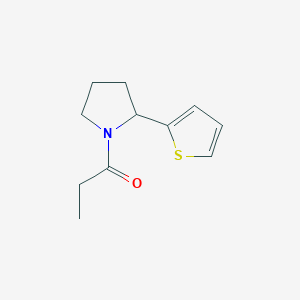


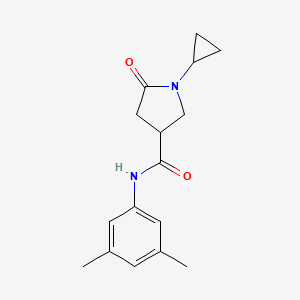
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
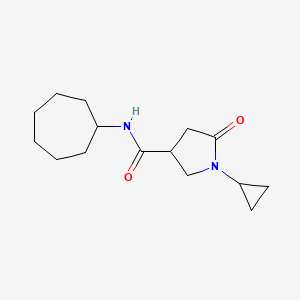
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
